3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

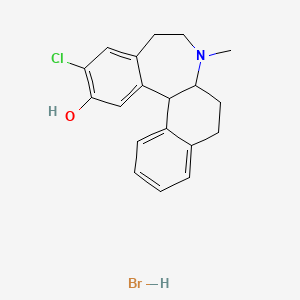

"3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde" is a chemical compound with potential applications in various fields of chemistry and materials science. The compound is notable for its unique structure, which includes an imidazole ring, a methoxy group, and a benzaldehyde moiety.

Synthesis Analysis

The synthesis of compounds related to "3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde" often involves multi-step reactions. For instance, the synthesis and structural properties of similar compounds have been described using various spectroscopic techniques and X-ray crystallography (Ünver et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to "3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde" has been characterized using techniques like single-crystal X-ray diffraction. These studies reveal details about the angles and interactions between different planes of the molecule, such as the imidazole and arene rings (McClements et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often include the formation of various derivatives through reactions like condensation and cyclization. For example, compounds with imidazole and benzaldehyde groups have been involved in reactions to synthesize novel antimicrobial and antioxidant scaffolds (Rangaswamy et al., 2017).

Physical Properties Analysis

Physical properties such as crystallization patterns, solubility, and melting points are crucial for understanding the behavior of these compounds under different conditions. Research often focuses on their crystallographic characteristics and thermal properties (Yeong et al., 2018).

Chemical Properties Analysis

The chemical properties of "3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde" are influenced by the functional groups present in its structure. Studies on similar compounds have explored their reactivity, stability, and potential applications in various chemical reactions (Shi et al., 2015).

Scientific Research Applications

Enzymatic Remediation and Organic Synthesis

Redox Mediators in Organic Pollutant Treatment : Enzymatic approaches using redox mediators have shown promise in the degradation of recalcitrant organic pollutants in wastewater. Compounds like 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde could potentially serve as redox mediators, enhancing the efficiency and range of substrates for pollutant degradation by enzymes such as laccases and peroxidases (Husain & Husain, 2007).

Synthesis of Heterocyclic Compounds : Isoxazolone derivatives, for which the discussed compound could serve as a precursor, exhibit significant biological and medicinal properties. These derivatives are useful intermediates in synthesizing a variety of heterocycles, demonstrating the versatility of 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde in organic chemistry (Laroum et al., 2019).

Antioxidant and Anti-inflammatory Potential

Antioxidant Capacity : The evaluation of antioxidant capacity using ABTS/PP decolorization assays suggests the potential of compounds like 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde in acting as antioxidants. Such compounds could be investigated for their ability to scavenge free radicals, contributing to the antioxidant properties of pharmaceutical or cosmetic products (Ilyasov et al., 2020).

Anti-inflammatory Agents : The synthesis of novel benzofused thiazole derivatives, which may include structures derived from or related to 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde, has shown potential in anti-inflammatory and antioxidant activities. These findings underscore the role of such compounds in developing new therapeutic agents (Raut et al., 2020).

Safety And Hazards

properties

IUPAC Name |

3-[(2-ethylimidazol-1-yl)methyl]-4-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-3-14-15-6-7-16(14)9-12-8-11(10-17)4-5-13(12)18-2/h4-8,10H,3,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AODKAVPABUIILS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CC2=C(C=CC(=C2)C=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,6-Dichlorophenyl)-2,3-dihydro-3-hydroxypyrrolo[3,4-c]pyridin-1-one](/img/structure/B1145741.png)

![7-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145760.png)